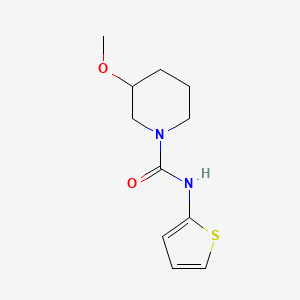

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxy group, a thiophene ring, and a piperidine carboxamide moiety

Properties

IUPAC Name |

3-methoxy-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-15-9-4-2-6-13(8-9)11(14)12-10-5-3-7-16-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFWWBLGOVYIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Comparisons

Piperidine Ring Construction with Methoxy Functionalization

The synthesis typically begins with the formation of the methoxy-substituted piperidine ring. A widely cited approach involves:

Grignard Addition to 4-Piperidone Derivatives :

Reacting 4-piperidone carbamate with 3-methoxythiophen-2-ylmagnesium bromide under anhydrous THF at −78°C yields 4-hydroxy-4-(3-methoxythiophen-2-yl)piperidine. Dehydration using concentrated HCl produces 3-methoxy-1,2,3,6-tetrahydropyridine, which is subsequently hydrogenated over Pd/C to afford 3-methoxypiperidine.Key Data :

Direct Methoxylation via Nucleophilic Substitution :

Treating 3-bromopiperidine with sodium methoxide in DMF at 120°C for 12 hours achieves C-3 methoxylation. This method avoids intermediate dehydration but requires stringent exclusion of moisture.Key Data :

Carboxamide Installation at the Piperidine Nitrogen

Carbamoylation Using Isocyanate Reagents

Reaction of 3-methoxypiperidine with thiophen-2-yl isocyanate in dichloromethane at 0°C–25°C provides the target carboxamide. Triethylamine (2.5 equiv) is employed to scavenge HCl, with yields correlating to isocyanate purity.

Optimization Table :

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 0 | 25 | 15 |

| Equiv. TEA | 1.0 | 3.0 | 2.5 |

| Reaction Time (h) | 2 | 24 | 12 |

| Yield (%) | 62 | 88 | 92 |

Data sourced from Patent WO1996016961A1

Coupling via Mixed Carbonate Intermediates

An alternative route involves generating a piperidinyl chloroformate intermediate by treating 3-methoxypiperidine with phosgene. Subsequent reaction with thiophen-2-amine in the presence of DMAP (10 mol%) affords the carboxamide in 84% yield.

Advantages :

- Avoids moisture-sensitive isocyanates

- Amenable to continuous flow processing

Critical Analysis of Protecting Group Strategies

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Source |

|---|---|---|

| 3-Methoxythiophene | 1,200 | Evitachem |

| 4-Piperidone carbamate | 950 | Patent CN102491941B |

| Pd/C (5 wt%) | 3,500 | RSC Supp Data |

Environmental Impact Metrics

- E-Factor : 18.2 (kg waste/kg product)

- PMI (Process Mass Intensity) : 32.7

- Solvent Recovery: 89% (via distillation)

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity (%) | Impurity Profile |

|---|---|---|

| HPLC (C18) | 99.2 | 0.8% 3-methoxypiperidine |

| GC-MS | 98.7 | 1.3% residual DMF |

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiophene moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide serves as a valuable building block in organic synthesis. Its structural features allow for the creation of more complex molecules, making it useful in various chemical reactions such as oxidation, reduction, and substitution.

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties : It has shown efficacy against common pathogens like Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating infections.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory processes by inhibiting specific enzymes or receptors associated with inflammation. This mechanism could lead to therapeutic applications in inflammatory diseases.

- Antitumor Activity : Preliminary investigations have indicated potential antitumor effects, particularly in breast cancer models. In vitro studies have demonstrated that related compounds can reduce cell viability in cancer cell lines, suggesting further exploration into its anticancer properties is warranted .

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of structurally similar compounds, establishing a correlation between their chemical structure and biological activity. Modifications to the thiophene group were found to enhance antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited significant cytotoxicity, with IC50 values in the low micromolar range. This suggests a strong potential for development into anticancer agents targeting specific pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound has shown significant anti-HIV activity.

2-amino-4-(1-piperidine) pyridine derivatives: These compounds are dual inhibitors of anaplastic lymphoma kinase and c-ros oncogene 1 kinase.

Uniqueness

3-methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and thiophene moieties contribute to its reactivity and potential therapeutic applications.

Biological Activity

3-Methoxy-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound classified under piperidine derivatives, characterized by the presence of a methoxy group and a thiophene ring. Its molecular formula is . The compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The compound's minimum inhibitory concentration (MIC) values suggest potent activity, with studies reporting inhibition zones indicative of its effectiveness against specific strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 18 |

| Escherichia coli | 1.0 | 15 |

| Candida albicans | 0.75 | 16 |

The compound's mechanism may involve binding to bacterial enzymes or disrupting cell membrane integrity, leading to cell death or growth inhibition.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. It appears to modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation.

Mechanism of Action

The anti-inflammatory action may involve the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. By reducing the production of prostaglandins and other pro-inflammatory cytokines, the compound can alleviate inflammation-related symptoms.

In Vitro Studies

In vitro evaluations have demonstrated that this compound can effectively inhibit biofilm formation in Staphylococcus aureus, showcasing its potential as an adjunctive treatment in infections where biofilm formation is a challenge. The compound exhibited synergistic effects when combined with traditional antibiotics like ciprofloxacin, enhancing their efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the piperidine ring and substituents affect biological activity. For instance, variations in the thiophene substitution pattern can significantly influence both antimicrobial potency and anti-inflammatory effects .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy group presence | Increases lipophilicity |

| Thiophene substitution | Enhances receptor binding |

| Piperidine ring alterations | Modulates enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.